1-(cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C18H23N3O2S/c1-11-8-12(2)21(9-14-4-5-14)18(23)16(11)17(22)19-7-6-15-10-24-13(3)20-15/h8,10,14H,4-7,9H2,1-3H3,(H,19,22) |
InChI Key |
BMVBCGHIRXYMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CC2)C(=O)NCCC3=CSC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Pyridinecarboxamide Core Construction
The pyridinecarboxamide scaffold is synthesized through cyclization and functionalization reactions. A representative approach involves:
Step 1: Chlorination of 2-Chloro-4-Picoline
2-Chloro-4-picoline undergoes chlorination with N-chlorosuccinimide (NCS) under anhydrous conditions to yield 2-bromo-4-chloromethylpyridine. This step is critical for introducing reactive sites for subsequent substitutions.
Step 2: Thioether Formation
Reaction of 2-bromo-4-chloromethylpyridine with 2-mercaptonicotinic acid in the presence of triethylamine produces 2-(2-bromopyridin-4-ylmethylthio)pyridine-3-carboxylic acid. Triethylamine acts as a base to deprotonate the thiol group, facilitating nucleophilic substitution at the chloromethyl site.
Step 3: Amide Coupling
The carboxylic acid intermediate is activated using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA), followed by coupling with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine to form the amide bond. This step typically employs polar aprotic solvents like dimethylformamide (DMF) at 0–60°C.
Table 1: Reaction Conditions for Pyridinecarboxamide Core Synthesis
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NCS, anhydrous | DMF | 90–130°C | 75% |
| 2 | 2-Mercaptonicotinic acid, Et₃N | THF | 25°C | 68% |
| 3 | HATU, DIPEA | DMF | 0–60°C | 82% |
Cyclopropylmethyl Group Introduction
Alkylation of Pyridone Nitrogen
The cyclopropylmethyl group is introduced via alkylation of the pyridone nitrogen. This step employs cyclopropylmethyl bromide or iodide in the presence of a base such as potassium carbonate. The reaction is conducted in acetone or acetonitrile at 60–80°C for 4–12 hours. Steric hindrance from the 4,6-dimethyl groups necessitates prolonged reaction times to achieve complete substitution.
Mechanistic Insight :
The base deprotonates the pyridone nitrogen, generating a nucleophilic site that attacks the electrophilic cyclopropylmethyl halide. Polar aprotic solvents enhance the reactivity of the halide by stabilizing the transition state.
Optimization Strategies:
-
Catalyst Addition : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency (yield increase from 65% to 88%).
-
Solvent Selection : Acetone outperforms DMF due to better solubility of the alkylating agent.
Thiazole Moiety Synthesis and Coupling
Synthesis of 2-Methyl-1,3-Thiazol-4-yl Ethylamine
The thiazole component is synthesized via:
Method A: Cu-Catalyzed Oxidative Coupling
A mixture of aldehyde, amine, and sulfur undergoes oxidative cyclization in the presence of molecular oxygen and a Cu(I) catalyst. This method provides 2-methyl-1,3-thiazole-4-carbaldehyde, which is reduced to the corresponding amine using sodium cyanoborohydride.
Method B: Phosphorus Pentasulfide-Mediated Cyclization
N,N-Diformylaminomethyl aryl ketones react with phosphorus pentasulfide (P₂S₅) in chloroform/triethylamine to yield 5-arylthiazoles. The 2-methyl group is introduced via methyl Grignard addition post-cyclization.
Table 2: Comparison of Thiazole Synthesis Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| A | Cu(I), O₂, DCM, 25°C | 72% | 95% |
| B | P₂S₅, CHCl₃/Et₃N, reflux | 65% | 90% |
Final Assembly and Purification
Coupling of Thiazole Ethylamine to Pyridinecarboxamide
The thiazole ethylamine is coupled to the pyridinecarboxamide core via amide bond formation. HATU or EDCI/HOBt are preferred coupling agents, with reaction times of 6–12 hours at 25°C. The crude product is purified by recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexanes).
Critical Parameters :
-
Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid prevents di-alkylation.
-
Solvent : DMF ensures solubility of both components but requires thorough removal during workup.
Scalability and Industrial Considerations
Cost-Effective Modifications
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology and Medicine: 1-(Cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide has shown promise in preclinical studies as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as antimicrobial, anti-inflammatory, and anticancer therapies.
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may also find applications in agrochemicals and materials science.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring is known for its ability to bind to metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropylmethyl and dimethyl groups enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Core Scaffolds
- Target Compound : 2-Oxo-1,2-dihydropyridine with carboxamide linkage.
- DM-11 () : Contains a 2-oxo-1,2-dihydropyridin-3-ylmethyl group but replaces the thiazole with a pyrrole-carboxamide and dichlorobenzyl substituent. The dichlorobenzyl group confers lipophilicity, contrasting with the thiazole’s polarizable sulfur atom .
- Diethyl Derivatives (): Tetrahydroimidazo[1,2-a]pyridine cores with ester groups (diethyl carboxylates) instead of carboxamides.
Substituent Analysis
Functional Group Impact
- Thiazole vs. Pyrrole (DM-11) : Thiazole’s sulfur atom enhances electronegativity and hydrogen-bond acceptor capacity compared to pyrrole’s nitrogen-dominated system .
- Cyclopropylmethyl vs. Benzyl () : The cyclopropyl group’s smaller size and rigidity may reduce off-target interactions compared to flexible benzyl or phenethyl chains .
Pharmacological Implications
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
Table 2: Spectroscopic Data for Key Compounds
Biological Activity
1-(Cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyridinecarboxamide
- Substituents :
- Cyclopropylmethyl group
- Dimethyl groups at positions 4 and 6
- Thiazole-based ethyl group
This unique structure suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that this compound may exhibit significant anticancer properties. The following mechanisms have been proposed:
- Inhibition of Tumor Growth : Research has shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against breast cancer cell lines (MCF7 and MDA231), demonstrating a dose-dependent cytotoxic effect .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells. This was evidenced by increased levels of cleaved PARP (cPARP), a marker of apoptosis, following treatment with the compound .
The biological activity appears to be mediated through several pathways:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, leading to reduced cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.
- Targeting Hypoxic Cells : The compound shows enhanced efficacy in hypoxic conditions, similar to established hypoxia-targeting agents like tirapazamine .
Comparative Efficacy
A comparative study with other known compounds demonstrated that this compound exhibits superior selectivity for hypoxic tumor cells, potentially making it a valuable agent in cancer therapy.
| Compound Name | IC50 (µM) | Selectivity for Hypoxic Cells |
|---|---|---|
| 1-(Cyclopropylmethyl)-4,6-dimethyl... | 5 | High |
| Tirapazamine | 10 | Moderate |
Study on MCF7 and MDA231 Cells
In a controlled study involving MCF7 and MDA231 breast cancer cells:
- Objective : To evaluate the cytotoxic effects of the compound under normoxic and hypoxic conditions.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using trypan blue exclusion assays.
Results
- In hypoxic conditions, treatment with 2× IC50 resulted in a significant increase in dead cells compared to normoxic conditions.
- The study concluded that the enhanced cytotoxicity in hypoxia was due to increased apoptosis and ROS generation.
Synergistic Effects with Other Agents
Further investigations explored the synergistic effects when combined with other therapeutic agents. The combination treatment showed a notable increase in cell death rates compared to monotherapies alone.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
To optimize synthesis, employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent, catalyst loading) and identify critical parameters. Use computational reaction path searches based on quantum chemical calculations to predict feasible intermediates and transition states, reducing trial-and-error approaches . Validate synthetic routes using spectroscopic methods (e.g., H NMR, C NMR) and high-resolution mass spectrometry (HRMS) to confirm structural fidelity .
Q. Which spectroscopic and chromatographic methods effectively characterize this compound’s structural integrity and purity?
Use H/C NMR to confirm substituent positions and stereochemistry. HRMS (ESI) ensures accurate molecular weight determination . For purity assessment, employ reverse-phase HPLC with UV/Vis detection and hyphenated techniques like LC-MS to detect trace impurities . Differential scanning calorimetry (DSC) can further validate crystallinity .
Q. How can researchers determine solubility and stability under varying experimental conditions?
Conduct solubility screens in physiologically relevant solvents (e.g., PBS, DMSO) using nephelometry or UV-spectrophotometry. For stability, perform accelerated degradation studies under stress conditions (e.g., pH variations, oxidative environments) and monitor via HPLC. Physicochemical profiling (logP, pKa) using shake-flask or potentiometric methods informs formulation strategies .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
Screen for target engagement using enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) or cell viability assays (MTT/XTT) in disease-relevant cell lines. Include positive/negative controls and dose-response curves to establish potency (IC) .
Advanced Research Questions
Q. How can computational modeling predict binding interactions, and what experimental validation strategies are recommended?
Perform molecular docking (AutoDock, Glide) to identify putative binding poses with target proteins. Validate predictions using surface plasmon resonance (SPR) for binding kinetics (/) or isothermal titration calorimetry (ITC) for thermodynamic profiles (, ). Molecular dynamics (MD) simulations (>100 ns) assess complex stability under physiological conditions .
Q. How to address contradictions between in silico predictions and empirical pharmacokinetic data?
Cross-validate computational ADMET predictions (e.g., CYP450 inhibition, plasma protein binding) with in vitro hepatocyte clearance assays and Caco-2 permeability studies . Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies and refine parameters like bioavailability () .
Q. What advanced techniques elucidate reaction mechanisms involving the cyclopropane-thiazole pharmacophore?
Apply isotopic labeling (e.g., H/C) to track bond cleavage/formation during reactions. Use trapping experiments with radical scavengers or electrophilic probes to identify reactive intermediates. Computational studies (DFT, NEB) map energy profiles for key mechanistic steps .
Q. How to resolve structural ambiguity in synthetic byproducts using orthogonal analytical approaches?
Combine 2D NMR (HSQC, HMBC) with X-ray crystallography for unambiguous structural assignment. For unstable intermediates, employ cryogenic HRMS or inline IR spectroscopy during reaction monitoring .
Q. What strategies optimize selectivity against related kinase isoforms?
Utilize kinase profiling panels (e.g., Eurofins KinaseScan) to assess off-target effects. Structural analysis (co-crystallography) identifies key residue interactions, enabling rational modifications via QSAR or fragment-based drug design (FBDD) .
Q. How to design high-throughput crystallography screens for protein-ligand complexes?
Implement automated crystallization robots with sparse matrix screening (960+ conditions). Use fragment-based approaches (soaking/cocrystallization) and synchrotron radiation for rapid data collection. Analyze electron density maps () with Phenix or CCP4 for ligand occupancy validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
